4-Desacetyl 3-Deoxy Vincristine is a derivative of the well-known vinca alkaloid vincristine, which is primarily utilized in the treatment of various cancers, including leukemia and lymphoma. This compound is characterized by the absence of an acetyl group at the fourth position and a deoxyl group at the third position of the vincristine structure. The study of this compound not only enhances our understanding of vincristine's pharmacological properties but also contributes to the development of novel anticancer agents.
4-Desacetyl 3-Deoxy Vincristine is derived from the Madagascar periwinkle plant, Catharanthus roseus, which is known for its rich content of alkaloids, including vincristine and vinblastine. These compounds are extracted from the plant's leaves and have been extensively studied for their therapeutic potential against cancer .
The synthesis of 4-Desacetyl 3-Deoxy Vincristine typically involves hydrolysis reactions that modify vincristine or its precursors. One common method includes treating vincristine with a dilute base, leading to the hydrolysis of its ester groups. This process replaces an acetyl group with a hydroxyl group at the fourth position and removes a hydroxymethyl group at the third position, resulting in 4-Desacetyl 3-Deoxy Vincristine .
The reaction conditions often include:
The molecular formula for 4-Desacetyl 3-Deoxy Vincristine is . The structure features a complex arrangement characteristic of vinca alkaloids, including:
The compound's molecular weight is approximately 397.45 g/mol, and it exhibits specific stereochemistry that contributes to its biological activity .
4-Desacetyl 3-Deoxy Vincristine can undergo various chemical reactions typical for alkaloids, including:
These reactions are generally performed under controlled conditions to prevent degradation or unwanted side reactions. For example:
The mechanism of action for 4-Desacetyl 3-Deoxy Vincristine is similar to that of vincristine, primarily involving disruption of microtubule formation during mitosis. Key processes include:
Relevant data indicates that modifications in structure can significantly affect both solubility and bioactivity, making it crucial for formulation development .
4-Desacetyl 3-Deoxy Vincristine has potential applications in scientific research, particularly in cancer pharmacology. Its study can lead to:
Research continues into optimizing its synthesis and enhancing its therapeutic efficacy while minimizing toxicity, making it a valuable subject in medicinal chemistry and oncology studies.
4-Desacetyl 3-Deoxy Vincristine (CAS: 99435-53-7) is a semisynthetic derivative of the vinca alkaloid vincristine. Its molecular formula is C₄₄H₅₄N₄O₈, corresponding to a molar mass of 766.92 g/mol [1] [4]. The compound retains the core pentacyclic Catharanthus framework of vincristine, comprising vindoline and catharanthine moieties linked by a carbon-carbon bond. Key modifications include:
These alterations significantly reduce the compound's polarity compared to vincristine, impacting its biochemical interactions. The structure preserves tertiary amines at N1 and N4' positions, critical for protonation and salt formation.
Table 1: Core Molecular Attributes
Property | Value |
---|---|
CAS Registry Number | 99435-53-7 |
Molecular Formula | C₄₄H₅₄N₄O₈ |
Molar Mass | 766.92 g/mol |
Key Modifications | C4-Deacetylation, C3-Deoxygenation |
Vincristine (C₄₆H₅₆N₄O₁₀; MW 824.96 g/mol) and 4-Desacetyl 3-Deoxy Vincristine differ structurally and functionally:
Table 2: Structural Comparison with Vincristine
Feature | Vincristine | 4-Desacetyl 3-Deoxy Vincristine |
---|---|---|
Molecular Formula | C₄₆H₅₆N₄O₁₀ | C₄₄H₅₄N₄O₈ |
C3 Functional Group | ─OH | ─H |
C4 Functional Group | ─OCOCH₃ | ─H |
Calculated logP* | ~3.2 | ~4.1 (Higher lipophilicity) |
*Estimated using fragment-based methods
Vinca alkaloids contain 6-8 chiral centers; 4-Desacetyl 3-Deoxy Vincristine retains this complexity. Critical stereochemical features include:
These modifications may affect the molecule’s ability to adopt the bioactive conformation critical for tubulin engagement.
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR and ¹³C NMR shifts reflect structural changes:
Mass Spectrometry (MS)
Infrared Spectroscopy (IR)
Table 3: Diagnostic Spectral Signatures
Technique | Vincristine Signal | 4-Desacetyl 3-Deoxy Derivative Signal | Interpretation |
---|---|---|---|
¹³C NMR (C3) | δ 65-70 ppm | δ 32-38 ppm | C3 deoxygenation |
¹³C NMR (C4) | δ 72-76 ppm | δ 38-42 ppm | C4 deacetylation |
MS ([M+H]⁺) | m/z 825.4 | m/z 767.4 | Mass reduction by 58 Da |
IR (C=O) | 1735 cm⁻¹, 1710 cm⁻¹ | 1735 cm⁻¹ (single) | Loss of acetate carbonyl |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: